molecular formula C19H18ClNO3 B13436526 2-[2-(4-Chloro-2,6-dimethylphenoxy)-1-methylethyl]-1H-isoindole-1,3(2H)-dione

2-[2-(4-Chloro-2,6-dimethylphenoxy)-1-methylethyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B13436526
M. Wt: 343.8 g/mol
InChI Key: LCZMBPQHKZCZBG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Chloro-2,6-dimethylphenoxy)-1-methylethyl]-1H-isoindole-1,3(2H)-dione involves the reaction of 4-chloro-2,6-dimethylphenol with 2-bromo-1-(4-chloro-2,6-dimethylphenoxy)propane in the presence of a base to form the intermediate compound. This intermediate is then reacted with phthalic anhydride under reflux conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the same reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Chloro-2,6-dimethylphenoxy)-1-methylethyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(4-Chloro-2,6-dimethylphenoxy)-1-methylethyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the context of antiarrhythmic drugs.

    Industry: Used in the production of pharmaceuticals and other fine chemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4-Chloro-2,6-dimethylphenoxy)-1-methylethyl]-1H-isoindole-1,3(2H)-dione is unique due to its specific structural features, such as the presence of the isoindole-1,3(2H)-dione moiety and the 4-chloro-2,6-dimethylphenoxy group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable intermediate in the synthesis of therapeutic agents.

Properties

Molecular Formula

C19H18ClNO3

Molecular Weight

343.8 g/mol

IUPAC Name

2-[1-(4-chloro-2,6-dimethylphenoxy)propan-2-yl]isoindole-1,3-dione

InChI

InChI=1S/C19H18ClNO3/c1-11-8-14(20)9-12(2)17(11)24-10-13(3)21-18(22)15-6-4-5-7-16(15)19(21)23/h4-9,13H,10H2,1-3H3

InChI Key

LCZMBPQHKZCZBG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OCC(C)N2C(=O)C3=CC=CC=C3C2=O)C)Cl

Origin of Product

United States

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